(R)-1-Tosyloxy-2,3-propanediol
Overview
Description
3,7-Dimethyl-1-propargylxanthine is a chemical compound that belongs to the xanthine family. It is a caffeine analog known for its selective affinity towards A2 adenosine receptors compared to A1 adenosine receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-1-propargylxanthine can be synthesized through various chemical reactions. One common method involves starting from 3-propargyl-5,6-diaminouracil . The synthesis typically involves multiple steps, including alkylation and cyclization reactions, under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 3,7-Dimethyl-1-propargylxanthine are not widely documented, the compound can be produced in laboratories using standard organic synthesis techniques. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-propargylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving 3,7-Dimethyl-1-propargylxanthine include oxidizing agents, acids, and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of 3,7-Dimethyl-1-propargylxanthine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.
Scientific Research Applications
3,7-Dimethyl-1-propargylxanthine has several scientific research applications, including:
Neuroscience: The compound is used to investigate the effects of adenosine receptor antagonism on neural activity and behavior.
Cancer Research: Studies have explored its effects on the viability of human gastric cancer cell lines.
Signal Transduction: It serves as a fluorescent probe for studying intracellular signaling pathways and protein localization.
Mechanism of Action
3,7-Dimethyl-1-propargylxanthine exerts its effects by selectively binding to A2 adenosine receptors, blocking the actions of adenosine agonists . This antagonism affects various physiological responses, such as hypothermia and behavioral depression, mediated by peripheral and central receptors . The compound’s mechanism of action involves modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with similar adenosine receptor antagonism properties but less selective for A2 receptors.
8-Cyclopentyl-1,3-dipropylxanthine: A selective antagonist for A1 adenosine receptors.
8-Chlorotheophylline: A xanthine derivative with different pharmacological properties compared to 3,7-Dimethyl-1-propargylxanthine.
Uniqueness
3,7-Dimethyl-1-propargylxanthine is unique due to its high selectivity for A2 adenosine receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465143 | |
Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41274-09-3 | |
Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sn-Glyceryl 1-p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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